molecular formula C11H11N3O B1166846 DENDROTOXIN I CAS No. 107950-33-4

DENDROTOXIN I

Cat. No.: B1166846
CAS No.: 107950-33-4
InChI Key:
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Description

Dendrotoxin I is a potent neurotoxin isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis). It is a peptide consisting of 60 amino acids and is known for its ability to block specific subtypes of voltage-gated potassium channels in neurons . This property makes it a valuable tool in neurophysiological research.

Scientific Research Applications

Dendrotoxin I has several important applications in scientific research:

Mechanism of Action

Dendrotoxin-I blocks particular subtypes of voltage-gated potassium (K+) channels in neuronal tissue. In this way, dendrotoxins prolong the duration of action potentials and increase acetylcholine release at the neuromuscular junction, which may result in muscle hyperexcitability and convulsive symptoms .

Safety and Hazards

Dendrotoxin-I is a highly potent neurotoxin that can cause localized impairment of nerve function after mucous membrane exposure. In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

Dendrotoxins have proven to be extremely useful as pharmacological tools for studying the structure and function of ion channel proteins. With some pathological conditions being associated with voltage-gated K+ channels, analogues of dendrotoxins might have therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dendrotoxin I is typically isolated from the venom of the black mamba snake. The isolation process involves several steps of purification to achieve a high degree of purity. The venom is first subjected to gel filtration chromatography, followed by ion-exchange chromatography to separate the this compound from other venom components .

Industrial Production Methods: Industrial production of this compound is not common due to its specific source and complex purification process. advances in recombinant DNA technology have made it possible to produce this compound in bacterial systems, which involves cloning the gene encoding this compound into a suitable expression vector and expressing it in a bacterial host .

Chemical Reactions Analysis

Types of Reactions: Dendrotoxin I primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the fully folded and biologically active this compound peptide, characterized by its three disulfide bonds which are crucial for its stability and activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dendrotoxin I involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-Asp(OtBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Ile-OH", "Fmoc-Gly-OH" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Asn(Trt)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Gln(Trt)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Ser(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Val-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Pro-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Leu-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Ile-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Gly-OH using HBTU/HOBt/DIPEA in DMF", "Cleavage of peptide from resin using TFA/H2O/TIPS", "Purification of crude peptide using HPLC", "Oxidation of cysteine residues using performic acid", "Purification of oxidized peptide using HPLC" ] }

CAS No.

107950-33-4

Molecular Formula

C11H11N3O

Molecular Weight

0

Purity

≥ 97% (HPLC, mass spectrometry).

Origin of Product

United States

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